Aqueous Solubility: 2-Fold Higher Solubility of the Parent Compound vs. Its C2-Brominated Analog
The aqueous solubility of 5-(3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is 3.0 g/L, representing a 2-fold increase over its direct brominated analog 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-11-7), which exhibits a solubility of 1.5 g/L . This difference arises from the absence of the heavy bromine atom at the imidazole C2 position of the parent compound, which reduces molecular weight (178.19 vs. 257.09 g/mol) and decreases hydrophobicity (XLogP 0.7 vs. an estimated higher value for the brominated analog) [1].
| Evidence Dimension | Aqueous solubility (g/L) |
|---|---|
| Target Compound Data | 3.0 g/L |
| Comparator Or Baseline | 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-11-7): 1.5 g/L |
| Quantified Difference | 2-fold higher solubility |
| Conditions | Measured aqueous solubility at ambient temperature as reported by supplier databases |
Why This Matters
For researchers planning in vitro assays or requiring aqueous stock solutions, the parent compound's 2-fold higher solubility reduces reliance on DMSO and minimizes precipitation artifacts at higher concentrations.
- [1] PubChem. 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole, CID 22271700. XLogP = 0.7. National Library of Medicine. Accessed 2026-04-30. View Source
